molecular formula C11H14F2O2 B13327872 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

Cat. No.: B13327872
M. Wt: 216.22 g/mol
InChI Key: LHVJSIOIOGFFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol This compound is characterized by its spirocyclic structure, which consists of two rings connected through a single atom, creating a unique three-dimensional shape

Preparation Methods

The synthesis of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a spiro[4.4]nonane derivative with difluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroacetyl group is known to enhance the compound’s binding affinity to these targets, thereby increasing its potency. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it an attractive candidate for drug development .

Comparison with Similar Compounds

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as:

    Spiro[4.4]nonane: Lacks the difluoroacetyl group, resulting in different chemical reactivity and biological activity.

    Spiro[4.5]decane: Contains an additional carbon atom in the ring system, leading to variations in its physical and chemical properties.

    Spiro[4.4]nonan-1-ol:

The uniqueness of this compound lies in its combination of the spirocyclic structure and the difluoroacetyl group, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one, and how are yields optimized?

The synthesis typically involves cyclization of precursors such as cyclic ketones or diamines with difluoroacetyl groups. A key method includes:

  • Stepwise cyclization : Reacting a difluoroacetyl-substituted precursor (e.g., 2,2-difluoroacetic acid derivatives) with a spirocyclic ketone under catalytic conditions (e.g., Pd or Rh catalysts) to form the spiro core .
  • Reaction conditions : Temperatures between 60–100°C, inert atmosphere, and solvents like THF or dioxane. Yields (>70%) are optimized via precise stoichiometry and slow addition of reagents to minimize side reactions .

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is employed:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies spiro junction protons (δ 1.8–2.5 ppm) and carbonyl groups (δ 200–210 ppm). The difluoroacetyl group shows distinct coupling patterns (²JF-F ~230 Hz) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]<sup>+</sup> at m/z 260.12) and fragmentation pathways (e.g., loss of CO or CHF2 fragments) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the spirocyclic system .

Q. What is the reactivity profile of the difluoroacetyl group in this compound?

The electron-withdrawing difluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling:

  • Nucleophilic additions : Reacts with Grignard reagents or amines to form secondary alcohols or amides.
  • Reductions : Selective reduction of the ketone to an alcohol using NaBH4 or LiAlH4 .
  • Hydrolysis : Under acidic conditions, the spirocyclic ring may undergo cleavage, forming linear diketones .

Q. What strategies are used for initial biological activity screening?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) to assess inhibition (IC50).
  • Cellular models : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7).
  • Structural analogs : Compare with 2,7-diazaspiro[4.4]nonan-1-one derivatives, which show sodium channel modulation .

Advanced Research Questions

Q. How can asymmetric catalysis be applied to synthesize enantiopure this compound?

  • Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity during cyclization. Reported enantiomeric excess (ee) reaches 85–92% .
  • Mechanistic insight : DFT studies suggest transition-state stabilization via π-π interactions between the catalyst and spiro intermediate .

Q. How do computational models explain the compound’s reactivity and stability?

  • DFT calculations : Predict the spirocyclic system’s strain energy (∼15 kcal/mol) and transition states for nucleophilic attacks.
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize the ketone via hydrogen bonding, reducing hydrolysis rates .

Q. How are contradictions in mass spectral fragmentation patterns resolved?

  • Deuterium labeling : Isotopic substitution (e.g., 2,2-dideutero analogs) shifts fragment peaks (e.g., m/z 97 → 99), confirming neutral losses (e.g., C3H6) from the saturated ring .
  • Comparative analysis : Contrast with spiro[4.5]decan-1-one to differentiate fragmentation pathways (loss of 55 vs. 41 amu) .

Q. What structure-activity relationship (SAR) trends are observed in spirocyclic analogs?

Modification Effect on Activity Reference
Replacement of O with NIncreased binding to sodium channels (IC50 ↓ 30%)
Addition of methyl groupsEnhanced metabolic stability (t1/2 ↑ 2×)
Fluorine substitutionImproved lipophilicity (logP ↑ 0.5)

Q. What solvent systems minimize side reactions during large-scale synthesis?

  • Non-polar solvents (e.g., toluene): Reduce keto-enol tautomerization.
  • Additives : Molecular sieves (3Å) absorb water, preventing hydrolysis of the difluoroacetyl group .

Properties

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)spiro[4.4]nonan-4-one

InChI

InChI=1S/C11H14F2O2/c12-10(13)8(14)7-3-6-11(9(7)15)4-1-2-5-11/h7,10H,1-6H2

InChI Key

LHVJSIOIOGFFDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(C2=O)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.